molecular formula C14H14N2OS B2833123 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile CAS No. 158262-76-1

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B2833123
M. Wt: 258.34
InChI Key: YCZAEMGGGOSJPQ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves the methods and procedures used to create the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and their bonds. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity, and reactivity with common substances.


Scientific Research Applications

Synthesis Methodologies

Research has explored the synthesis of various derivatives that involve structures similar to "2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile" for the development of novel compounds. For example, the acylation of related acetonitriles leads to the formation of heterylidene-3-oxopentanedinitriles, which upon further treatment, yield quaternary salts and their reduced forms. These processes are significant for creating synthetic equivalents of nicotinaldehyde, demonstrating the compound's role in synthetic organic chemistry (Denisenko et al., 2011).

Organometallic Chemistry

In organometallic chemistry, the transformation of oxazole and thiazole molecules to their corresponding carbene tautomers via acid-base reactions is another application. This transformation facilitates transmetalation to gold(i), indicating the compound's utility in the preparation of heterocyclic carbenes and their applications in catalysis (Ruiz & Perandones, 2009).

Photochemistry

The study of photoisomerization processes also highlights the compound's relevance in photochemistry. The capture of elusive intermediates like nitrile ylides in photoisomerization reactions, which lead to the formation of oxazoles, is crucial for understanding the photodynamics of related compounds (Nunes, Reva, & Fausto, 2013).

Polymer Science

Moreover, the use of related carbene complexes as single-component catalysts/initiators for the ring-opening polymerization of lactide demonstrates the compound's application in polymer science. This process provides polymers with controlled molecular weights and narrow polydispersities, essential for biomedical and environmental applications (Csihony et al., 2005).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could reach out to a chemist or a chemical engineer for more specific information. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-14(2,3)12(17)9(8-15)13-16-10-6-4-5-7-11(10)18-13/h4-7,17H,1-3H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWIWRBXJQNIIT-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C(C#N)C1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C(\C#N)/C1=NC2=CC=CC=C2S1)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.